![molecular formula C19H22ClN3OS B2892650 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide CAS No. 450340-52-0](/img/structure/B2892650.png)

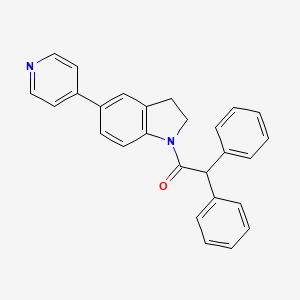

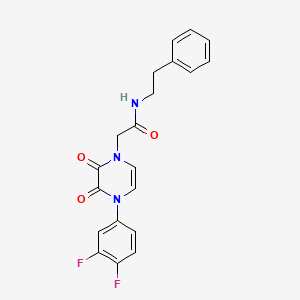

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide, commonly referred to as pyraclostrobin , belongs to the class of quinone outside inhibitor (QoI)-type fungicides. It is widely used in agriculture to protect various crops, including strawberries, raspberries, blueberries, currants, blackberries, and pistachios . Pyraclostrobin is particularly effective against pathogens such as Botrytis cinerea and Alternaria alternata .

Molecular Structure Analysis

Its molecular formula is C19H18ClN3O4 , with a molar mass of approximately 387.82 g/mol . The compound consists of a phenylpyrazole skeleton linked to a methoxycarbamate group. Notably, it falls within the strobilurin chemical class .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Anticancer and Antimicrobial Agents

Synthesis and Molecular Docking Study of Heterocyclic Compounds as Anticancer and Antimicrobial Agents

- A study explored the synthesis of heterocyclic compounds with structures incorporating elements such as oxazole, pyrazoline, and pyridine, which showed significant anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). These compounds also exhibited in vitro antibacterial and antifungal activities, suggesting potential applications in overcoming microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).

Antitumor Evaluation

Synthesis and In Vitro Antitumor Evaluation of Indeno[1,2-c]pyrazol(in)es

- This research involved the synthesis of indeno[1,2-c]pyrazol(in)es with sulfonamide, sulfonylurea(-thiourea) pharmacophores, and derived thiazole ring systems. The compounds exhibited broad-spectrum antitumor activity against various tumor cell lines, indicating the potential of similar structures for antitumor applications (Sherif A F Rostom, 2006).

Antibacterial and Antifungal Activities

Synthesis of Pyrazoline Derivatives as New Antibacterial and Antifungal Agents

- A study on the synthesis of pyrazoline derivatives from specific propenones and their investigation for antibacterial and antifungal activities showed that most synthesized compounds demonstrated potent to weak antimicrobial activity. This suggests a direction for the development of new antimicrobial agents using related compounds (M. Behalo, 2010).

Anti-inflammatory and Analgesic Agents

Synthesis and Biological Evaluation of Novel Derivatives as Antimicrobial and Anti-inflammatory Agents

- Research into pyrazole, isoxazole, and other derivatives prepared via multi-component cyclo-condensation reactions revealed their significant anti-bacterial, antifungal, and anti-inflammatory activities. This highlights the potential for the design of new anti-inflammatory and analgesic agents using structurally similar compounds (B. V. Kendre, M. G. Landge, S. Bhusare, 2015).

Mécanisme D'action

Pyraclostrobin acts as a quinone outside inhibitor (QoI) by disrupting the electron transport chain in fungal mitochondria. Specifically, it inhibits the cytochrome bc1 complex (complex III), leading to impaired ATP production and ultimately fungal cell death. Its mode of action contributes to effective disease control .

Propriétés

IUPAC Name |

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3OS/c20-14-6-3-7-15(10-14)23-19(16-11-25-12-17(16)22-23)21-18(24)9-8-13-4-1-2-5-13/h3,6-7,10,13H,1-2,4-5,8-9,11-12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPHJAGETOWVAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2892567.png)

![N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide](/img/structure/B2892572.png)

![N-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2892573.png)

![4-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2892575.png)

![N-[4-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2892581.png)

![2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole](/img/structure/B2892582.png)